2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different substituents on the quinoline ring, leading to a wide range of chemical and biological properties.
Scientific Research Applications
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)indole
- 2-(Aminomethyl)pyridine
Comparison
Compared to these similar compounds, 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one has a unique quinoline ring system, which imparts distinct chemical and biological properties. Its tetrahydroquinoline structure allows for greater flexibility and a wider range of chemical modifications, making it a valuable intermediate in the synthesis of diverse pharmaceuticals and materials.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H12N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3,6,11H2 |
InChI Key |
JQKHEKMMKSMRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)CN)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.